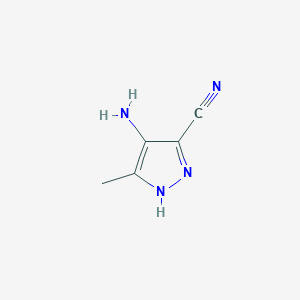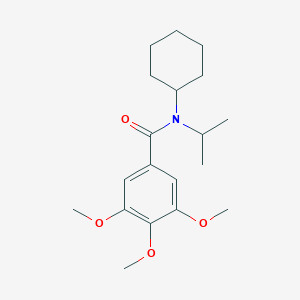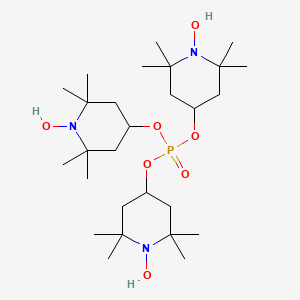![molecular formula C12H15ClN2O3 B14003815 [3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate CAS No. 55791-82-7](/img/structure/B14003815.png)
[3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate: is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a propanoylamino group and a carbamate group linked to a 2-chloroethyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate typically involves the following steps:
Formation of the Propanoylamino Group: The starting material, 3-aminophenol, undergoes acylation with propanoyl chloride to form 3-(propanoylamino)phenol.
Carbamate Formation: The intermediate 3-(propanoylamino)phenol is then reacted with 2-chloroethyl isocyanate under controlled conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it into an amine.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Azides, thiols, and other substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability and mechanical strength.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Cell Signaling: It can modulate cell signaling pathways, making it useful in studying cellular processes.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing anticancer and antimicrobial agents.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry:
Pesticides: The compound can be formulated into pesticides due to its potential to inhibit specific biological pathways in pests.
Coatings: It can be used in coatings to provide antimicrobial properties.
Mécanisme D'action
The mechanism of action of [3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, disrupting metabolic pathways. Additionally, it can interact with cellular receptors, modulating signaling pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
- [3-(propanoylamino)phenyl] N-(2-bromoethyl)carbamate
- [3-(propanoylamino)phenyl] N-(2-iodoethyl)carbamate
- [3-(propanoylamino)phenyl] N-(2-fluoroethyl)carbamate
Comparison:
- Uniqueness: The presence of the chloroethyl group in [3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate provides unique reactivity, particularly in nucleophilic substitution reactions.
- Reactivity: The chloroethyl group is more reactive compared to bromoethyl and iodoethyl groups, making it more suitable for specific applications.
- Applications: The compound’s unique structure allows for diverse applications in various fields, distinguishing it from its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
55791-82-7 |
|---|---|
Formule moléculaire |
C12H15ClN2O3 |
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
[3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C12H15ClN2O3/c1-2-11(16)15-9-4-3-5-10(8-9)18-12(17)14-7-6-13/h3-5,8H,2,6-7H2,1H3,(H,14,17)(H,15,16) |
Clé InChI |
RHRGXDDPFNORDS-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=CC(=CC=C1)OC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole](/img/structure/B14003733.png)
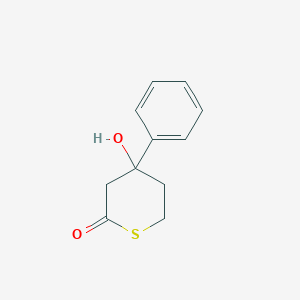
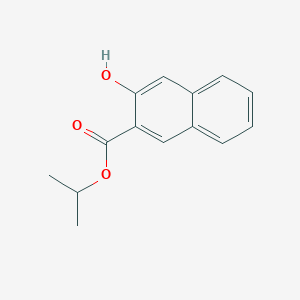
![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate](/img/structure/B14003756.png)
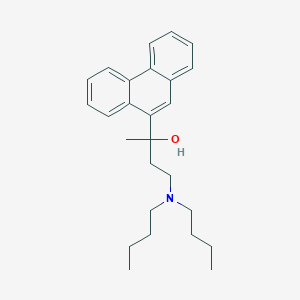
![N-[[5-[bis(2-chloroethyl)amino-chlorophosphoryl]oxynaphthalen-1-yl]oxy-chlorophosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14003762.png)

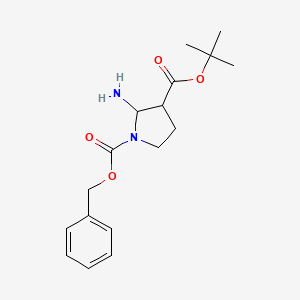

![1,1'-Sulfonylbis[3-isothiocyanato-4-(4-methylphenoxy)benzene]](/img/structure/B14003776.png)
![1H-3-Benzazepine,2,3,4,5-tetrahydro-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14003782.png)
